molecular formula C10H7N3OS B7463352 3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile

3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile

Cat. No. B7463352
M. Wt: 217.25 g/mol
InChI Key: DZZHAUWZHGUEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in various cellular processes such as cell growth and division. It has also been shown to inhibit the activity of certain proteins involved in inflammation and viral replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can induce cell death in various cancer cell lines, inhibit the production of inflammatory cytokines, and reduce the replication of certain viruses. In vivo studies have shown that this compound can reduce tumor growth in animal models, reduce inflammation in animal models of arthritis, and reduce viral load in animal models of viral infections.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile in lab experiments include its high purity, stability, and well-defined chemical structure. This compound can be easily synthesized in large quantities, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for the research on 3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile. These include:
1. Further investigation of its anti-cancer properties and potential use in cancer therapy.
2. Exploration of its potential use as a building block for the synthesis of novel materials with unique properties.
3. Investigation of its potential use as an anti-inflammatory and anti-viral agent.
4. Development of more efficient and cost-effective synthesis methods for this compound.
5. Investigation of its potential use in combination therapy with other drugs.
6. Exploration of its potential use in the treatment of other diseases such as autoimmune disorders and neurological disorders.
In conclusion, 3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile involves the reaction of 2-amino-3-cyano-4-methylthiophene with acetic anhydride, followed by the reaction with 2-chloro-6-methylpyridine-3-carboxaldehyde. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties. In organic chemistry, it has been studied for its reactivity towards various nucleophiles and electrophiles. In material science, it has been explored for its potential use as a building block for the synthesis of novel materials.

properties

IUPAC Name

3-methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS/c1-15-9-7(6-11)8-4-2-3-5-13(8)10(14)12-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZHAUWZHGUEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)N2C=CC=CC2=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile

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